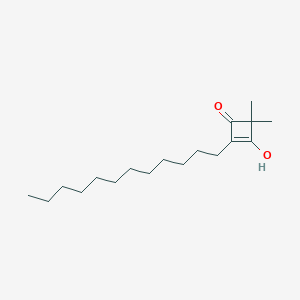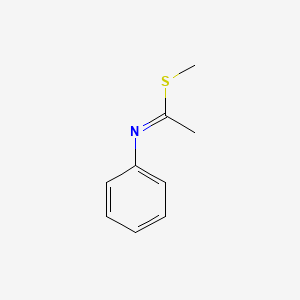![molecular formula C15H16O5S B14603013 Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- CAS No. 59770-87-5](/img/structure/B14603013.png)
Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- is a specialty chemical with the molecular formula C15H16O5S. It is known for its unique structure, which includes a phenylsulfonyl group attached to a dimethoxyphenol core. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- typically involves the reaction of 2,6-dimethoxyphenol with a phenylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the phenylsulfonyl group onto the phenol ring.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty polymers and as an intermediate in the synthesis of other fine chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The dimethoxyphenol core can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,6-dimethoxy-4-(2-propenyl)-: Similar structure but with an allyl group instead of a phenylsulfonyl group.
Phenol, 2,6-dimethoxy-: Lacks the phenylsulfonyl group, making it less reactive in certain chemical reactions.
Uniqueness
Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
59770-87-5 |
|---|---|
Formule moléculaire |
C15H16O5S |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
4-(benzenesulfonylmethyl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C15H16O5S/c1-19-13-8-11(9-14(20-2)15(13)16)10-21(17,18)12-6-4-3-5-7-12/h3-9,16H,10H2,1-2H3 |
Clé InChI |
GDVFNUAGIXMWOG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)CS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B14602934.png)







![4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14602986.png)





